molecular formula C26H27N3O B5200207 7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL

7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL

Cat. No.: B5200207
M. Wt: 397.5 g/mol
InChI Key: IPDZJNIZUSHWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is a complex organic compound that features a quinoline core substituted with a tert-butylphenyl group, a pyridin-2-ylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-methylquinolin-8-ol with 4-tert-butylbenzaldehyde in the presence of a base, followed by the addition of pyridin-2-ylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of ligands for catalysis and coordination chemistry.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label biomolecules and study their interactions in living cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenyl derivatives: Compounds with similar tert-butylphenyl groups, such as 4-tert-butylphenol, which is used in the synthesis of resins and polymers.

    Pyridin-2-ylamino derivatives: Compounds like 2-aminopyridine, which is used in the synthesis of pharmaceuticals and agrochemicals.

    Quinoline derivatives: Compounds such as quinine and chloroquine, which are well-known for their antimalarial properties.

Uniqueness

7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of targeted therapies and advanced materials.

Properties

IUPAC Name

7-[(4-tert-butylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-17-8-9-19-12-15-21(25(30)24(19)28-17)23(29-22-7-5-6-16-27-22)18-10-13-20(14-11-18)26(2,3)4/h5-16,23,30H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDZJNIZUSHWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.